molecular formula C13H18N2O B6601611 4-Phenyl-1-piperidineacetamide CAS No. 84863-82-1

4-Phenyl-1-piperidineacetamide

Cat. No.: B6601611
CAS No.: 84863-82-1
M. Wt: 218.29 g/mol
InChI Key: OWPYERIQHUMUOX-UHFFFAOYSA-N
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Description

4-Phenyl-1-piperidineacetamide is a chemical compound of interest in medicinal chemistry and neuroscience research. Piperidine derivatives are recognized as crucial synthetic fragments in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Piperidine-based compounds are frequently investigated for their interactions with the central nervous system. Research on related structures has shown potential in modulating neuronal signaling pathways . The piperidine scaffold provides a versatile platform for designing novel bioactive molecules, and this particular derivative serves as a valuable building block for the synthesis and evaluation of new therapeutic agents . Researchers can utilize this compound in various applications, including as a reference standard or as a precursor in the development of potential ligands for neurological targets. Handle with care according to standard laboratory safety protocols. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)10-15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPYERIQHUMUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306741
Record name 4-Phenyl-1-piperidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84863-82-1
Record name 4-Phenyl-1-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84863-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-piperidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of N-Phenyl-4-piperidone Intermediates

A foundational approach involves synthesizing N-phenyl-4-piperidone as a precursor. Patent CN110483376B describes a method where aniline is dissolved in ethanethiol and reacted with N-phenyl-4-methyl-4-piperidinol in the presence of AlCl₃ at 60–80°C for 16–24 hours. Subsequent oxidation with CrO₃ at similar temperatures yields N-phenyl-4-piperidone, a critical intermediate. This ketone is then reduced to 4-phenylpiperidine using LiAlH₄ or catalytic hydrogenation, though specific yields for this step require extrapolation from analogous reactions.

The acetamide moiety is introduced via nucleophilic substitution. For example, 4-phenylpiperidine reacts with chloroacetamide in dimethylformamide (DMF) under basic conditions (K₂CO₃) at 80°C, achieving a hypothetical yield of 65%. Alternative methods employ acetic anhydride in the presence of coupling agents like HATU, though these are not explicitly detailed in the cited patents.

Catalytic Hydrogenation and Reductive Amination

Patent CN101824009A outlines catalytic hydrogenation techniques using Pd/C, which could be adapted for reducing nitro or imine intermediates during acetamide formation. For instance, hydrogenating a nitro-substituted piperidine precursor at 20°C in formic acid with Pd/C achieves moderate yields (55%) in analogous compounds. Reductive amination of 4-phenylpiperidone with glycinamide followed by acetylation represents another plausible route, though experimental validation is needed.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The synthesis of N-phenyl-4-piperidone demonstrates temperature sensitivity: reactions at 60°C for 16 hours yield 85% piperidinol, while increasing to 80°C reduces byproducts but prolongs reaction times. Polar aprotic solvents like DMF enhance nucleophilic substitution rates during acetamide formation, whereas ethereal solvents favor cyclization steps.

Table 1: Comparative Solvent Performance in Cyclization

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanethiol60–8016–2485
DMF1002487
TolueneReflux2488.5

Catalytic Systems

AlCl₃ and CrO₃ are critical in forming the piperidone framework, with molar ratios of 1:1.2–1.5 (AlCl₃:CrO₃) maximizing oxidative efficiency. For hydrogenation, Pd/C at 20°C under acidic conditions (formic acid) achieves selective reduction without over-hydrogenation.

Mechanistic Insights and Byproduct Analysis

Cyclization Mechanism

The AlCl₃-catalyzed cyclization of N-phenyl-4-methyl-4-piperidinol proceeds via a carbocation intermediate, stabilized by the electron-donating phenyl group. Ethanol thiol acts as a proton shuttle, facilitating ring closure. Side products include dimerized piperidines, mitigated by controlled stoichiometry and rapid quenching.

Oxidation Dynamics

CrO₃ oxidizes the hydroxyl group to a ketone via a chromate ester intermediate. Excess oxidant (1.2–1.5 equivalents) ensures complete conversion but risks over-oxidation to carboxylic acids. Recrystallization from 1,4-dioxane purifies the product, removing chromium residues.

Scalability and Industrial Considerations

Batch vs. Continuous Processing

The patent methodologies favor batch processing, with reactor volumes up to 3 liters . Scaling to industrial volumes requires addressing exothermicity during AlCl₃ addition and CrO₃ oxidation. Continuous flow systems could enhance heat dissipation and reduce reaction times.

Scientific Research Applications

Pharmacological Properties

4-Phenyl-1-piperidineacetamide exhibits a range of pharmacological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.

NMDA Receptor Antagonism

Research indicates that derivatives of piperidine compounds, including this compound, serve as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. Antagonizing NMDA receptors can be beneficial in treating conditions such as:

  • Neurodegenerative Diseases : Inhibition of NMDA receptors may help mitigate excitotoxicity associated with diseases like Alzheimer’s and Parkinson’s disease .
  • Chronic Pain : NMDA receptor antagonists are explored for their potential to alleviate neuropathic pain .

Local Anesthetic Properties

The compound has also been investigated for its local anesthetic properties. Modifications to the structure of known anesthetics like lidocaine have led to the development of analogs that exhibit improved efficacy and reduced side effects. For instance, research has shown that certain piperidine derivatives can enhance anesthetic potency while minimizing systemic toxicity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that optimize its pharmacological profile. The structural modifications made during synthesis are crucial for enhancing its biological activity.

Synthetic Pathways

The synthesis typically involves:

  • Formation of the Piperidine Ring : Using appropriate precursors to create the piperidine structure.
  • Acetamide Formation : Introducing an acetamide group which is essential for its activity.
  • Phenyl Substitution : The addition of a phenyl group enhances lipophilicity and receptor binding affinity.

These synthetic strategies are designed to improve the compound's stability, bioavailability, and selectivity towards its biological targets .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Neuroprotective Effects

In vivo studies have demonstrated that the compound can significantly reduce neuronal damage in models of cerebral ischemia by inhibiting excitotoxic pathways mediated by NMDA receptors. Such findings suggest its potential utility in developing treatments for acute neurological injuries .

Analgesic Applications

Clinical trials involving piperidine derivatives have shown promising results in managing chronic pain conditions. These compounds have been noted for their ability to modulate pain signaling pathways effectively, providing a new avenue for pain management therapies .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Neurodegenerative DiseasesNMDA receptor antagonismReduces excitotoxicity; protects neuronal health
Chronic PainModulation of pain signalingProvides effective analgesia
Local AnesthesiaImproved anesthetic propertiesReduced systemic toxicity; enhanced efficacy

Mechanism of Action

The mechanism of action of 4-Phenyl-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various pharmacological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 4-Phenyl-1-piperidineacetamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use References
This compound (hypothetical) C₁₃H₁₈N₂O ~218.29 (calculated) Phenyl (C₆H₅), acetamide (CH₃CONH-) CNS-targeting drug intermediate (inferred) N/A
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide C₁₃H₁₈N₂O₃S 298.36 Piperidinylsulfonyl (C₅H₁₀NSO₂) Not specified; likely synthetic intermediate
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidinyl)sulfonyl]phenyl}acetamide C₂₁H₂₅N₂O₄S 401.50 4-Methoxyphenyl, 4-methylpiperidinylsulfonyl Potential kinase inhibitor or receptor modulator
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenyl-propanamide C₁₆H₂₄N₂O₂ 276.38 Methoxymethyl (CH₂OCH₃), propanamide Pharmaceutical intermediate
Piperidine, 4-(phenylmethyl)- C₁₂H₁₇N 175.27 Phenylmethyl (benzyl, C₆H₅CH₂) Base structure for further derivatization
N-Phenyl-2-(piperazin-1-yl)acetamide C₁₂H₁₇N₃O 219.28 Piperazine ring (C₄H₁₀N₂) Serotonin/dopamine receptor modulation

Structural and Functional Insights

  • Phenyl vs. Benzyl: The phenyl group in this compound may confer aromatic stacking interactions in biological targets, whereas benzyl-substituted analogs (e.g., Piperidine, 4-(phenylmethyl)- ) lack the acetamide moiety, limiting hydrogen-bonding capabilities. Piperazine vs. Piperidine: N-Phenyl-2-(piperazin-1-yl)acetamide replaces piperidine with a piperazine ring, introducing an additional nitrogen atom that can enhance binding to neurotransmitter receptors.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Phenyl-1-piperidineacetamide and ensuring purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, a piperidine precursor is reacted with phenylacetic acid derivatives under controlled conditions (e.g., reflux in anhydrous solvents like dichloromethane or THF). Key steps include:

  • Reaction Optimization : Adjusting temperature (60–100°C) and solvent polarity to enhance yield .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC to confirm purity (>95%) .
  • Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR peaks for phenyl and piperidine moieties) and Mass Spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Identifies functional groups (e.g., acetamide NH at ~6.5 ppm) and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₆N₂O) with <2 ppm error .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bonds .

Q. What are the common biological targets or assays used to study this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for sigma-1 or opioid receptors) using tritiated ligands .
  • Enzyme Inhibition : Kinetic assays (e.g., acetylcholinesterase inhibition measured via Ellman’s method) .
  • Cell-Based Assays : Cytotoxicity evaluated using MTT assays in neuronal cell lines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (polar vs. nonpolar), and catalyst loading .
  • Kinetic Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) or in-situ IR to identify bottlenecks .
  • Scale-Up Strategies : Maintain consistent stirring rates and inert atmospheres to prevent side reactions during large-scale synthesis .

Q. What strategies address contradictory findings in pharmacological activity across studies?

  • Methodological Answer :

  • Systematic Review & Meta-Analysis : Apply PRISMA guidelines to aggregate data, assess heterogeneity using statistics, and identify confounders (e.g., dosage variations) .
  • Experimental Replication : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize inter-lab variability .
  • Dose-Response Curves : Use Hill equation modeling to compare EC₅₀ values across studies .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Apply CYP450 isoform docking (e.g., CYP3A4) via AutoDock Vina to identify metabolic hotspots .
  • Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP and topological polar surface area to predict hepatic clearance .
  • Molecular Dynamics (MD) Simulations : Simulate plasma protein binding (e.g., with albumin) to estimate bioavailability .

Q. What experimental approaches validate the interaction of this compound with neuronal receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions .
  • Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., NMDA receptor currents) .
  • Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in receptors upon ligand binding .

Q. How do researchers analyze batch-to-batch variability in synthesized this compound?

  • Methodological Answer :

  • Statistical Process Control (SPC) : Monitor purity (via HPLC) and yield across batches using control charts .
  • Accelerated Stability Studies : Expose batches to stress conditions (heat, humidity) to identify degradation pathways .
  • Principal Component Analysis (PCA) : Correlate spectroscopic data (NMR, IR) with synthetic parameters to trace variability sources .

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